molecular formula C10H12ClN3O B13553392 (5-Benzyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

(5-Benzyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

Cat. No.: B13553392
M. Wt: 225.67 g/mol
InChI Key: PIHKESPDDBULKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Benzyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C10H11N3O·HCl It is a derivative of oxadiazole, a five-membered heterocyclic compound containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Benzyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride typically involves the cyclization of benzylhydrazine with appropriate carboxylic acids or their derivatives. One common method involves the reaction of benzylhydrazine with a carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of automated equipment to ensure consistent product quality and yield. The choice of reagents and reaction conditions may be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5-Benzyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while reduction can produce various reduced heterocycles. Substitution reactions can introduce different functional groups onto the benzyl moiety.

Scientific Research Applications

Chemistry

In chemistry, (5-Benzyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent. Researchers are investigating its interactions with biological targets to understand its mechanism of action and optimize its efficacy.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.

Mechanism of Action

The mechanism of action of (5-Benzyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine: This compound has a similar structure but differs in the position of the nitrogen atoms in the oxadiazole ring.

    (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride: Another closely related compound with variations in the substitution pattern on the oxadiazole ring.

Uniqueness

(5-Benzyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern and the position of the nitrogen atoms in the oxadiazole ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12ClN3O

Molecular Weight

225.67 g/mol

IUPAC Name

(5-benzyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C10H11N3O.ClH/c11-7-9-12-10(14-13-9)6-8-4-2-1-3-5-8;/h1-5H,6-7,11H2;1H

InChI Key

PIHKESPDDBULKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=NO2)CN.Cl

Origin of Product

United States

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